molecular formula C21H24Cl2FN3O B1673478 Flurazepam hydrochloride CAS No. 1172-18-5

Flurazepam hydrochloride

Cat. No. B1673478
CAS RN: 1172-18-5
M. Wt: 424.3 g/mol
InChI Key: PUGVROXLRUQCAF-UHFFFAOYSA-N
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Mechanism of Action

Flurazepam Hydrochloride exerts its effects by binding to an allosteric site on the gamma-aminobutyric acid (GABA) A receptors in the central nervous system. This binding potentiates the action of GABA, an inhibitory neurotransmitter, by opening the chloride channel within the receptor, causing chloride influx and hyperpolarization of the neuron . This results in a sedative and hypnotic effect, reducing sleep latency and increasing total sleep time .

Similar Compounds:

    Diazepam: Another benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties.

    Clonazepam: Known for its anticonvulsant and anxiolytic effects.

    Lorazepam: Commonly used for its anxiolytic and sedative properties.

    Temazepam: Often prescribed for short-term treatment of insomnia.

Uniqueness of this compound: this compound is unique due to its long-acting properties and the production of an active metabolite, N-desalkylflurazepam, which has a very long elimination half-life . This results in prolonged pharmacological effects, making it particularly useful for patients who have difficulty maintaining sleep throughout the night.

Safety and Hazards

Flurazepam has a risk for abuse and addiction, which can lead to overdose and death . Taking this medication with alcohol or other drugs that can cause drowsiness or breathing problems (especially opioid medications such as codeine, hydrocodone) may cause very serious side effects, including death . Some withdrawal symptoms may last up to 12 months or longer after stopping flurazepam suddenly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flurazepam Hydrochloride involves several steps, starting with the preparation of key intermediates. One method includes the synthesis of o-fluorotoluene, which is achieved by reacting o-toluidine with potassium nitrite in the presence of a strong phosphoric acid solution to form a diazonium salt. This is then reacted with sodium fluoride to produce o-fluorotoluene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for temperature control, stirring, and filtration to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Flurazepam Hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced metabolites.

    Substitution: This reaction involves the replacement of one functional group with another, which can alter the pharmacological properties of the compound.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions include various metabolites such as N-desalkylflurazepam, which has a long half-life and contributes to the prolonged effects of the drug .

properties

CAS RN

1172-18-5

Molecular Formula

C21H24Cl2FN3O

Molecular Weight

424.3 g/mol

IUPAC Name

7-chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;hydrochloride

InChI

InChI=1S/C21H23ClFN3O.ClH/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23;/h5-10,13H,3-4,11-12,14H2,1-2H3;1H

InChI Key

PUGVROXLRUQCAF-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl

Canonical SMILES

CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl

Appearance

Solid powder

melting_point

406 to 424 °F (decomposes) (NTP, 1992)

Other CAS RN

1172-18-5

physical_description

Flurazepam dihydrochloride is an odorless off-white to yellow crystalline powder. (NTP, 1992)

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

17617-23-1 (Parent)

shelf_life

>3 years if stored properly

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Apo Flurazepam
Apo-Flurazepam
Dalmadorm
Dalmane
Dihydrochloride, Flurazepam
Dormodor
Flurazepam
Flurazepam Dihydrochloride
Flurazepam Hydrochloride
Flurazepam Mono Perchlorate
Flurazepam Mono-Perchlorate
Flurazepam Monohydrochloride
Hydrochloride, Flurazepam
Mono-Perchlorate, Flurazepam
Monohydrochloride, Flurazepam
Staurodorm

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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